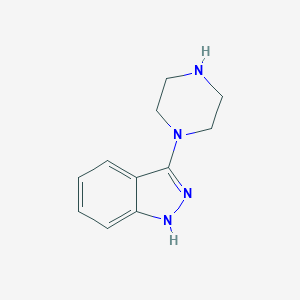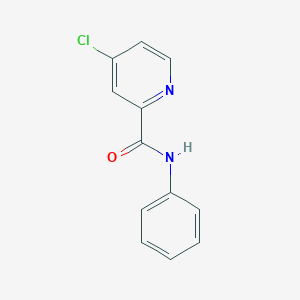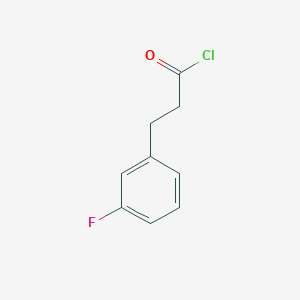
3-(3-Fluorophenyl)propanoyl chloride
Descripción general
Descripción
3-(3-Fluorophenyl)propanoyl chloride, also known as 3-(3-FPPC), is a chemical compound that has gained significant attention in the field of scientific research. It is a key intermediate for the synthesis of various pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 3-(3-Fluorophenyl)propanoyl chloride(3-(3-Fluorophenyl)propanoyl chlorideFPPC) is not well understood. However, it is believed to inhibit the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. Prostaglandins are involved in the inflammatory response, pain, and fever. By inhibiting COX enzymes, 3-(3-Fluorophenyl)propanoyl chloride(3-(3-Fluorophenyl)propanoyl chlorideFPPC) reduces the production of prostaglandins, which results in the reduction of inflammation, pain, and fever.
Biochemical and Physiological Effects:
3-(3-Fluorophenyl)propanoyl chloride(3-(3-Fluorophenyl)propanoyl chlorideFPPC) has been shown to have anti-inflammatory, analgesic, and antipyretic effects in animal models. It has also been shown to have a low toxicity profile. However, more research is needed to fully understand the biochemical and physiological effects of 3-(3-Fluorophenyl)propanoyl chloride(3-(3-Fluorophenyl)propanoyl chlorideFPPC).
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 3-(3-Fluorophenyl)propanoyl chloride(3-(3-Fluorophenyl)propanoyl chlorideFPPC) in lab experiments include its high purity, low toxicity profile, and ease of synthesis. However, one limitation is that it may not be suitable for all experiments due to its specific mechanism of action.
Direcciones Futuras
There are several future directions for the research and development of 3-(3-Fluorophenyl)propanoyl chloride(3-(3-Fluorophenyl)propanoyl chlorideFPPC). Firstly, more research is needed to fully understand its mechanism of action and biochemical and physiological effects. Secondly, there is a need to explore its potential use in the treatment of various inflammatory disorders, such as arthritis and inflammatory bowel disease. Finally, there is a need to develop more efficient and sustainable synthesis methods for 3-(3-Fluorophenyl)propanoyl chloride(3-(3-Fluorophenyl)propanoyl chlorideFPPC).
Conclusion:
In conclusion, 3-(3-Fluorophenyl)propanoyl chloride(3-(3-Fluorophenyl)propanoyl chlorideFPPC) is a key intermediate for the synthesis of various pharmaceuticals and agrochemicals. Its anti-inflammatory, analgesic, and antipyretic effects have been demonstrated in animal models. Despite its potential, more research is needed to fully understand its mechanism of action and explore its potential use in the treatment of inflammatory disorders.
Aplicaciones Científicas De Investigación
3-(3-Fluorophenyl)propanoyl chloride(3-(3-Fluorophenyl)propanoyl chlorideFPPC) has been widely used as an intermediate for the synthesis of various pharmaceuticals and agrochemicals. It is a key building block for the preparation of nonsteroidal anti-inflammatory drugs (NSAIDs), such as ibuprofen and naproxen. Furthermore, 3-(3-Fluorophenyl)propanoyl chloride(3-(3-Fluorophenyl)propanoyl chlorideFPPC) has been used in the synthesis of insecticides, herbicides, and fungicides.
Propiedades
Número CAS |
148960-31-0 |
|---|---|
Nombre del producto |
3-(3-Fluorophenyl)propanoyl chloride |
Fórmula molecular |
C9H8ClFO |
Peso molecular |
186.61 g/mol |
Nombre IUPAC |
3-(3-fluorophenyl)propanoyl chloride |
InChI |
InChI=1S/C9H8ClFO/c10-9(12)5-4-7-2-1-3-8(11)6-7/h1-3,6H,4-5H2 |
Clave InChI |
DEGMFYNULJKSFA-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)F)CCC(=O)Cl |
SMILES canónico |
C1=CC(=CC(=C1)F)CCC(=O)Cl |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details




Synthesis routes and methods III
Procedure details




Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

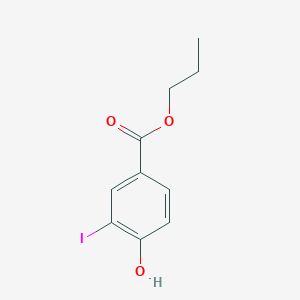

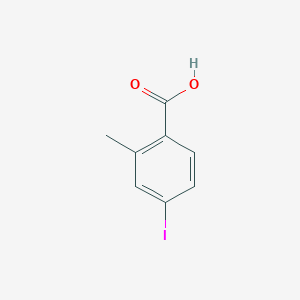
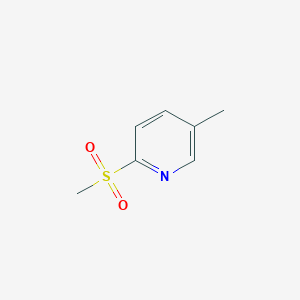
![exo-3-Cbz-3-azabicyclo[3.1.0]hexane-6-carboxylic acid](/img/structure/B175294.png)
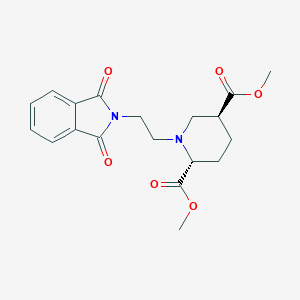

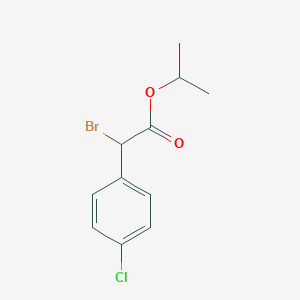
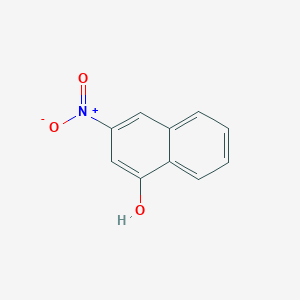
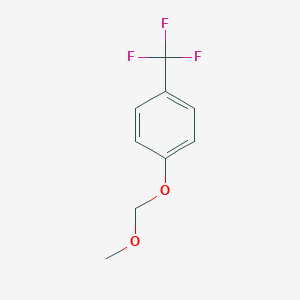
![6-Fluorobenzo[b]thiophene-2-carboxylic acid](/img/structure/B175314.png)
